molecular formula C8H9ClN2O B14273901 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride CAS No. 131020-44-5

4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride

Cat. No.: B14273901
CAS No.: 131020-44-5
M. Wt: 184.62 g/mol
InChI Key: WNLAYQWXHRLHHK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride typically involves the reaction of 4,5,6,7-Tetrahydro-1H-benzimidazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. This process ensures the complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid.

    Condensation Reactions: It can react with other compounds to form larger molecules, often with the elimination of small molecules such as HCl.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the carbonyl chloride group.

    Amines and Alcohols: Used in substitution reactions to form amides and esters.

    Water: Used in hydrolysis reactions to convert the compound to its carboxylic acid form.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid: Formed through hydrolysis.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid sulfate
  • 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Uniqueness

4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows it to undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of various chemical products and a useful tool in scientific research.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLAYQWXHRLHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444991
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-44-5
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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